5-Bromopyridin-2-sulfonylchlorid

Übersicht

Beschreibung

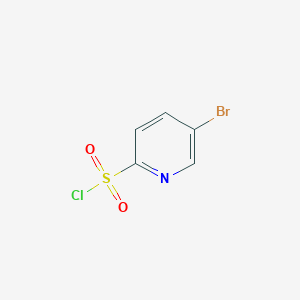

5-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position. This compound is known for its utility in various chemical reactions and research applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromopyridine-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : It is utilized in the development of compounds that exhibit anti-inflammatory properties, which are vital in treating conditions like arthritis and other inflammatory diseases.

- Antibacterial Drugs : The compound plays a role in synthesizing antibiotics by modifying existing structures to enhance efficacy against bacterial infections .

Case Study: SGLT2 Inhibitors

A notable example of its use is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are under investigation for diabetes treatment. The compound facilitates the production of key intermediates necessary for these therapeutic agents, demonstrating its importance in modern medicinal chemistry .

Agrochemical Development

In agrochemistry, 5-bromopyridine-2-sulfonyl chloride is employed in the synthesis of:

- Herbicides : It aids in developing herbicides that target specific weeds while minimizing harm to crops.

- Pesticides : The compound contributes to creating pesticides that protect against a wide range of agricultural pests .

Material Science

The compound's properties make it valuable for material science applications:

- Specialty Polymers : It is involved in synthesizing polymers with specific characteristics suitable for coatings and adhesives.

- Advanced Materials : Researchers utilize it to develop new materials with enhanced performance metrics for industrial applications .

Bioconjugation Techniques

5-Bromopyridine-2-sulfonyl chloride plays a pivotal role in bioconjugation, which involves attaching biomolecules to surfaces or other molecules. This application is critical for:

- Drug Delivery Systems : Enhancing the effectiveness of drug delivery by modifying drug molecules to improve their interaction with biological targets.

- Diagnostic Tools : Facilitating the development of assays and diagnostic kits by enabling specific interactions between biomolecules .

Research in Chemical Biology

In chemical biology, this compound is used to study various biological processes:

- Enzyme Activity Modulation : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This property makes it essential for exploring drug-drug interactions and understanding variability in drug responses among different populations .

- Protein Interaction Studies : Researchers utilize it to investigate protein interactions, providing insights into cellular mechanisms and disease pathways .

Data Summary Table

| Application Area | Specific Uses | Notable Examples |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, Antibacterial | SGLT2 Inhibitors |

| Agrochemicals | Herbicides, Pesticides | Crop protection agents |

| Material Science | Specialty Polymers | Coatings and adhesives |

| Bioconjugation | Drug delivery systems, Diagnostics | Biomolecule attachment techniques |

| Chemical Biology | Enzyme activity studies | CYP1A2 inhibition research |

Wirkmechanismus

Target of Action

The primary target of 5-Bromopyridine-2-sulfonyl chloride is the benzylic position of aromatic compounds . This compound is involved in reactions such as free radical bromination and nucleophilic substitution .

Mode of Action

5-Bromopyridine-2-sulfonyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species that donates an electron pair, replaces a group of atoms in a molecule . The compound can also participate in free radical reactions .

Biochemical Pathways

The biochemical pathways affected by 5-Bromopyridine-2-sulfonyl chloride are primarily those involving the formation of carbon-carbon bonds . This compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

The result of the action of 5-Bromopyridine-2-sulfonyl chloride is the formation of new organic compounds through the replacement of a group of atoms in a molecule or the formation of new carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 5-bromopyridine. The reaction typically requires chlorosulfonic acid and a suitable catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 5-Bromopyridine-2-sulfonyl chloride may involve large-scale chlorosulfonation reactions. The process requires careful control of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.

Major Products Formed:

Oxidation: Formation of 5-bromopyridine-2-sulfonyl acid.

Reduction: Production of 5-bromopyridine-2-sulfonic acid.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Chloropyridine-3-sulfonyl chloride

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

5-Chlorothiophene-2-sulfonyl chloride

1-Benzothiophene-3-sulfonyl chloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-Bromopyridine-2-sulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological properties, and potential applications in drug development, supported by relevant case studies and data.

Chemical Structure and Properties

- Molecular Formula : C₅H₄BrClNO₂S

- Molecular Weight : 256.51 g/mol

- Appearance : Yellowish solid

The compound features a brominated pyridine ring attached to a sulfonyl chloride group, which contributes to its high reactivity and makes it an important intermediate in organic synthesis. Its structure allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential biological activities.

Inhibition of Cytochrome P450 Enzymes

5-Bromopyridine-2-sulfonyl chloride is particularly noted for its role as an inhibitor of the CYP1A2 enzyme, which is crucial in drug metabolism. This inhibition can significantly affect the pharmacokinetics of drugs that are substrates for CYP1A2, leading to altered drug efficacy and safety profiles.

Table 1: Inhibition Potency of 5-Bromopyridine-2-sulfonyl Chloride on CYP Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C9 | Non-competitive |

Study on Drug Interactions

A study published in 2022 investigated the effects of 5-Bromopyridine-2-sulfonyl chloride on the metabolism of several drugs in vitro. The findings highlighted significant alterations in drug metabolism rates when co-administered with CYP1A2 substrates, underscoring the compound's potential role in drug-drug interactions.

Anticancer Activity Investigation

Another study explored the anticancer potential of derivatives derived from 5-Bromopyridine-2-sulfonyl chloride. The derivatives were tested against A549 lung adenocarcinoma cells and demonstrated varying degrees of cytotoxicity. Notably, some derivatives showed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating their potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

5-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPJXSLJOVFCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659341 | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874959-68-9 | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.